molecular formula C16H19NO4 B026991 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate CAS No. 19788-60-4

1-Cyano-1-(ethoxycarbonyl)pentyl benzoate

Cat. No. B026991
CAS RN: 19788-60-4
M. Wt: 289.33 g/mol
InChI Key: CWHLGKBVELSITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-1-(ethoxycarbonyl)pentyl benzoate, also known as ECB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ECB is a member of the class of compounds known as endocannabinoid system (ECS) modulators, which have been found to play an essential role in regulating various physiological processes in the body. In

Mechanism Of Action

1-Cyano-1-(ethoxycarbonyl)pentyl benzoate exerts its effects by modulating the ECS, which is composed of endogenous cannabinoids, receptors, and enzymes. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate acts as an agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate also inhibits the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. By modulating the ECS, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate can affect various physiological processes, including pain, inflammation, and mood.

Biochemical And Physiological Effects

1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anticancer effects. In animal studies, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has also been found to reduce anxiety-like behavior in animal models of anxiety. In cancer research, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.

Advantages And Limitations For Lab Experiments

1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective modulator of the ECS, which allows for the investigation of the role of the ECS in various physiological processes. Another advantage is that it is relatively easy to synthesize, which allows for the production of large quantities of the compound. However, one limitation is that 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has low solubility in water, which can limit its use in some experiments. Another limitation is that 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has not been extensively studied in humans, which limits its translational potential.

Future Directions

There are several future directions for the study of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate. One direction is to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an analgesic and anti-inflammatory agent in humans. Another direction is to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an anxiolytic agent in humans. Additionally, further studies are needed to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an anticancer agent in vivo. Finally, the development of more potent and selective modulators of the ECS, such as 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate, could lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate involves a two-step process that begins with the reaction of 1-bromo-1-pentene with potassium cyanide to produce 1-cyano-1-pentene. The second step involves the reaction of 1-cyano-1-pentene with ethyl benzoate in the presence of a base to produce 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate. The yield of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent stoichiometry.

Scientific Research Applications

1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to have potential applications in various scientific fields, including pharmacology, neuroscience, and cancer research. In pharmacology, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been shown to modulate the ECS, which is involved in regulating pain, inflammation, and mood. In neuroscience, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In cancer research, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to induce cell death in cancer cells, suggesting its potential as an anticancer agent.

properties

CAS RN

19788-60-4

Product Name

1-Cyano-1-(ethoxycarbonyl)pentyl benzoate

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(2-cyano-1-ethoxy-1-oxohexan-2-yl) benzoate

InChI

InChI=1S/C16H19NO4/c1-3-5-11-16(12-17,15(19)20-4-2)21-14(18)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3

InChI Key

CWHLGKBVELSITM-UHFFFAOYSA-N

SMILES

CCCCC(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCC(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1

synonyms

2-Cyano-2-(benzoyloxy)hexanoic acid ethyl ester

Origin of Product

United States

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